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Compound of Interest

Compound Name: Tulrampator

Cat. No.: B1682043

An In-depth Technical Guide to Tulrampator for Major Depressive Disorder Studies

Introduction

Major Depressive Disorder (MDD) is a significant global health challenge, and a substantial
portion of patients do not achieve remission with currently available monoaminergic
antidepressants. This has driven research into novel mechanisms of action, with the
glutamatergic system emerging as a key target.[1][2] The rapid antidepressant effects of the N-
methyl-D-aspartate (NMDA) receptor antagonist ketamine have highlighted the potential of
modulating this pathway.[3][4] Evidence suggests that ketamine's effects are mediated
downstream by the a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor,
making direct AMPA receptor modulation a compelling strategy for novel antidepressant
development.[5][6]

This document provides a technical overview of tulrampator (also known as CX-1632 and S-
47445), a positive allosteric modulator of the AMPA receptor, for professionals in drug
development and neuroscience research. Tulrampator was investigated for MDD but
ultimately failed to demonstrate superiority over placebo in a Phase Il clinical trial.[3][7] Despite
this outcome, the study of tulrampator and similar compounds provides valuable insights into
the role of the glutamatergic system in depression.

Table 1: Tulrampator (CX-1632) Compound Profile
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Parameter Description

Compound Name Tulrampator

Development Codes CX-1632, S-47445

Drug Class AMPA Receptor Positive Allosteric Modulator
(PAM)[7][8]

Sub-Class High-impact AMPAKkine[7][8]

Primary Target AMPA-type ionotropic glutamate receptor[7]

Proposed Indication Major Depressive Disorder (adjunctive)[7]

] o Alzheimer's Disease, Dementia, Mild Cognitive
Other Investigated Indications )
Impairment[7]

Highest Phase of Development (MDD) Phase Il (Failed to meet primary endpoint)[3][7]

Mechanism of Action

Tulrampator is a high-impact positive allosteric modulator (PAM) of the AMPA receptor.[8]
Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric
site and only enhance the receptor's response in the presence of the endogenous ligand,
glutamate.[8]

The distinction between "low-impact" and "high-impact” AMPAKkines is critical.
o Low-impact PAMs: Primarily slow the receptor's deactivation (channel closing).[8]

o High-impact PAMs (like tulrampator): Slow both deactivation and desensitization, resulting
in a more sustained and robust potentiation of the glutamate-induced current.[8]

This enhanced AMPA receptor signaling is hypothesized to produce antidepressant effects
through downstream neurotrophic pathways. The leading theory, largely informed by studies on
ketamine, suggests that enhanced AMPA receptor throughput triggers the release of Brain-
Derived Neurotrophic Factor (BDNF).[7][9] BDNF then activates its receptor, Tropomyosin
receptor kinase B (TrkB), initiating intracellular signaling cascades, most notably the mTOR
(mechanistic target of rapamycin) pathway.[5] This cascade is believed to promote
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synaptogenesis and reverse the synaptic deficits associated with chronic stress and
depression.[2][5] By directly targeting the AMPA receptor, tulrampator was developed with the
aim of achieving rapid antidepressant effects similar to ketamine but without the dissociative
and other adverse effects associated with NMDA receptor antagonism.[7]

Postsynaptic Membrane Intracellular Signaling

Click to download full resolution via product page
Caption: Proposed mechanism of action for Tulrampator in MDD.

Preclinical Studies

Tulrampator demonstrated antidepressant- and anxiolytic-like effects in various rodent models.
[7] These studies provided the foundational evidence for its progression into clinical trials. A key
finding from preclinical work was the compound's ability to promote neurogenesis, a process
implicated in the efficacy of many antidepressant treatments.[9]

Key Preclinical Experiment: Chronic Corticosterone
Model

One representative study investigated the effects of S-47445 (tulrampator) in a mouse model
of depression induced by chronic corticosterone administration, which is known to suppress
neurogenesis.[10]

» Model: Male C57BL/6J mice were subjected to chronic corticosterone administration (via
drinking water) for seven weeks to induce a depressive-like phenotype and inhibit adult
hippocampal neurogenesis.[10]
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+ Treatment Groups: During the final four weeks of corticosterone administration, mice were
chronically treated with either vehicle, fluoxetine (a positive control), or S-47445 (1, 3, or 10
mg/kg).[10]

* Neurogenesis Quantification: To label dividing cells, mice were administered the thymidine
analog Bromodeoxyuridine (BrdU). The survival of these newborn cells in the dentate gyrus
of the hippocampus was quantified via immunohistochemistry.[10]
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Caption: Experimental workflow for a preclinical neurogenesis study.
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The study found that chronic treatment with tulrampator significantly increased the survival of
newborn cells in the hippocampus, reversing the suppressive effect of corticosterone. Its
efficacy in this model was comparable to that of the established antidepressant fluoxetine.[10]

Table 2: Effect of Tulrampator (S-47445) on Hippocampal Neurogenesis[10]

Effect on Newborn o
. Statistical
Treatment Group Dosage (mg/kg) Cell Survival (vs.

. Significance
CORT + Vehicle)

Fluoxetine Not Specified +28% p <0.05
Tulrampator 1 +29% p<0.01
Tulrampator 3 +40% p <0.001
Tulrampator 10 +29% p <0.01

Data derived from a
mouse model of
depression induced by
chronic corticosterone

administration.

Clinical Development for MDD

Following promising preclinical results, tulrampator was advanced to Phase Il clinical trials to
assess its efficacy and safety as an adjunctive therapy for patients with MDD.

Phase Il Study Protocol (General Representative)

While the specific, detailed protocol for the tulrampator MDD trial (NCT02805439) is not
publicly available, a typical Phase Il study in this indication would follow this general structure:

e Design: Arandomized, double-blind, placebo-controlled, multi-center study.

o Population: Adult patients diagnosed with MDD who have had an inadequate response to at
least one standard antidepressant in their current episode.
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« Intervention: Patients would continue their existing antidepressant medication and be

randomized to receive either adjunctive tulrampator or adjunctive placebo for a fixed

duration (e.g., 8-12 weeks).

e Primary Outcome Measure: The primary endpoint would typically be the change from

baseline in a standardized depression rating scale, most commonly the Montgomery-Asberg

Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).

e Secondary Outcome Measures: These would likely include response rates (e.g., 250%

reduction in MADRS score), remission rates (e.g., MADRS score <10), and changes in other

scales measuring anxiety, function, and overall illness severity. Safety and tolerability would

be monitored throughout.

Clinical Trial Results

Despite the strong preclinical rationale, the Phase Il study of tulrampator for MDD did not

meet its primary endpoint.[3][7] The compound failed to demonstrate a statistically significant

separation from placebo in improving depressive symptoms.[5]

Table 3: Summary of Tulrampator Phase 1| MDD Clinical Trial

Parameter Details
ClinicalTrials.gov ID NCT02805439[5]
Phase Il
o Major Depressive Disorder (Treatment-
Indication )
Resistant)
Intervention Tulrampator as an adjunctive therapy

Primary Outcome

Efficacy in improving depressive symptoms

Status

Completed

Reported Result

Failed to demonstrate superiority over
placebo[3][5][7]

Data Availability

Detailed quantitative results are not published[5]
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Conclusion for Researchers

The development of tulrampator for MDD illustrates the significant challenge of translating
preclinical findings in the glutamatergic system into clinical efficacy. While tulrampator itself
was unsuccessful, the research provides several key takeaways for the scientific community:

o Target Engagement vs. Efficacy: The failure of tulrampator, and other AMPA PAMSs, raises
guestions about whether robust AMPA receptor potentiation is a sufficient condition for
producing a clinically meaningful antidepressant effect, or if other aspects of glutamatergic
modulation (such as the NMDA antagonism of ketamine) are also necessary.[3]

o Therapeutic Window: High-impact AMPAKines carry a risk of motor coordination issues and
convulsions at higher doses, which may limit the achievable therapeutic window in clinical
settings.[7]

o Future Directions: The glutamatergic pathway remains a high-interest target for
antidepressant research.[2][11] Future work may focus on developing modulators with
different profiles (e.g., subunit-specific PAMs) or exploring combination therapies that can
better harness the therapeutic potential of this system.

The study of tulrampator serves as a critical case study in the complex journey of developing
novel therapeutics for major depressive disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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